molecular formula C11H15ClN2O3 B1466418 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-35-0

3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1466418
CAS RN: 1219982-35-0
M. Wt: 258.7 g/mol
InChI Key: NBAGCWZNRKCWKN-UHFFFAOYSA-N
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Description

“3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O3 . It has a molecular weight of 258.7 g/mol .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a nitrophenyl group via a methylene bridge .

Scientific Research Applications

Polar [3+2] Cycloaddition Reactions

Pyrrolidines are crucial in organic chemistry, showing significant biological effects and applications in medicine, industry (e.g., dyes, agrochemicals). A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the reaction's polar nature and its potential for creating novel pyrrolidine derivatives under mild conditions (Żmigrodzka et al., 2022).

Novel Synthetic Routes and Derivatives

Research into new synthetic methods for pyrrolidine derivatives reveals their importance in creating agrochemical and medicinal compounds. For instance, Ghelfi et al. (2003) developed a method for synthesizing 5-methoxylated 3-pyrrolin-2-ones, highlighting their utility in producing valuable chemical adducts (Ghelfi et al., 2003).

Polyimide Materials

The study of polyimides incorporating pyrrolidine derivatives, such as the work by Yan et al. (2011), illustrates the development of materials with excellent thermal stability, mechanical properties, and low water uptake. These materials, derived from pyrrolidine-based monomers, show potential for advanced applications in various fields (Yan et al., 2011).

Environmental Monitoring

Studies like that of Babina et al. (2012) investigate the environmental exposure of children to organophosphorus and pyrethroid pesticides, revealing the widespread presence of these chemicals. Such research underscores the need for monitoring and understanding the impact of environmental contaminants on public health (Babina et al., 2012).

Safety and Hazards

The safety data sheet for related compounds suggests that they may be flammable and toxic if swallowed, in contact with skin, or if inhaled . They may also cause severe skin burns and eye damage . It’s important to handle “3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride” with appropriate safety measures.

properties

IUPAC Name

3-[(3-nitrophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c14-13(15)10-2-1-3-11(6-10)16-8-9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAGCWZNRKCWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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